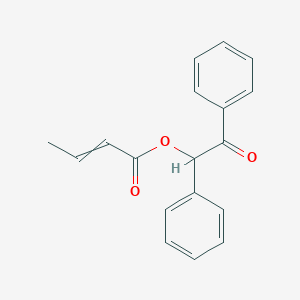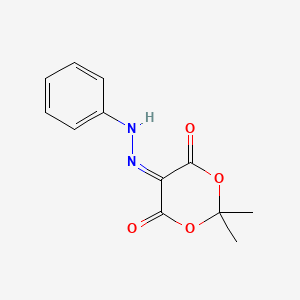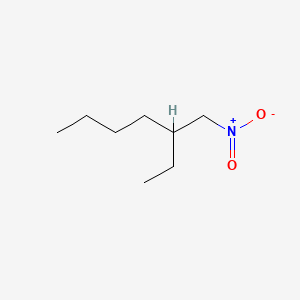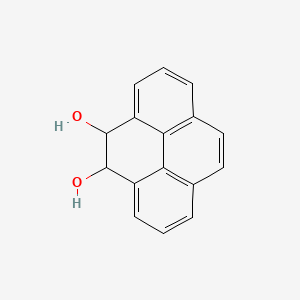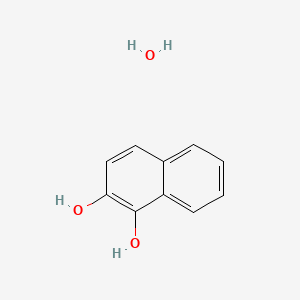
1,2-Naphthalenediol, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenediol, monohydrate, also known as 1,2-dihydroxynaphthalene, is an organic compound belonging to the class of naphthols and derivatives. It is characterized by the presence of two hydroxyl groups attached to the first and second positions of the naphthalene ring. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Naphthalenediol can be synthesized through several methods:
Sulfonation Alkali Fusion: This traditional method involves the sulfonation of naphthalene followed by alkali fusion.
Nitration Reduction: Another traditional method involves the nitration of naphthalene followed by reduction.
Biotransformation: This modern method employs microalgae microorganisms, recombinant yeast, and various oxygenase enzymes to convert naphthalene into 1,2-naphthalenediol.
Catalytic Hydroxylation: This method uses strong acids, biological enzymes, or organometallic complexes as catalysts to directly hydroxylate naphthalene.
Industrial Production Methods
Industrial production of 1,2-naphthalenediol typically involves the catalytic hydroxylation method due to its higher yield and lower environmental impact. The use of hydrogen peroxide as an oxidizing agent in the presence of acid catalysts like hydrofluoric acid and antimony pentafluoride is common .
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalenediol derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine and nitric acid are commonly employed.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalenediol derivatives
Substitution: Halogenated or nitrated naphthalenediol derivatives
Scientific Research Applications
1,2-Naphthalenediol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of antioxidants, stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-naphthalenediol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,2-Naphthalenediol can be compared with other similar compounds such as:
1,6-Naphthalenediol: Another dihydroxynaphthalene derivative with hydroxyl groups at the first and sixth positions.
2,6-Naphthalenediol: A compound with hydroxyl groups at the second and sixth positions.
1,2,3,4-Tetrahydro-1,2-naphthalenediol: A tetrahydro derivative with hydroxyl groups at the first and second positions.
Uniqueness
1,2-Naphthalenediol is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthalenediol derivatives .
Properties
CAS No. |
67293-06-5 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
naphthalene-1,2-diol;hydrate |
InChI |
InChI=1S/C10H8O2.H2O/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,11-12H;1H2 |
InChI Key |
UXGSMPYBIXZPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)O.O |
Related CAS |
574-00-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


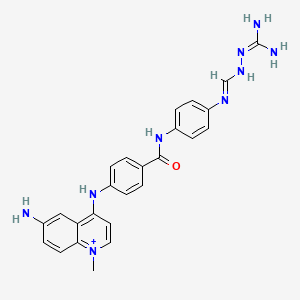

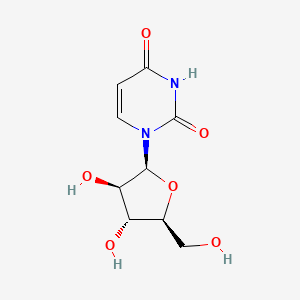
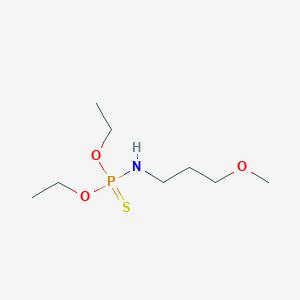
![1H-Pyrrolo[2,3-b]pyridine, 2-(2-chloro-4-pyrimidinyl)-4-methoxy-1-(phenylsulfonyl)-](/img/structure/B14164591.png)
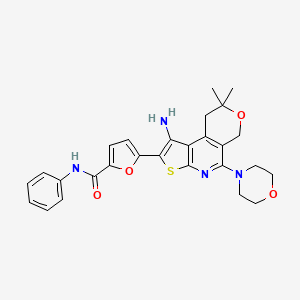

![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
